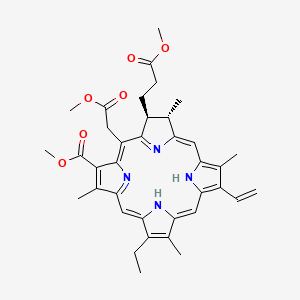
CHlorin e6 trimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叶绿素e6三甲酯: 是甲基脱镁叶绿素a的衍生物,以其在光动力疗法 (PDT) 中作为光敏剂的作用而闻名。 该化合物来源于叶绿素,分子式为C37H42N4O6,分子量为638.75 g/mol 。 它是一种棕色至黑色固体,可溶于二甲基亚砜 (DMSO) 和其他有机溶剂 .
准备方法
合成路线和反应条件: 叶绿素e6三甲酯是由叶绿素a通过一系列化学反应合成的。该过程包括从叶绿素a中去除镁形成脱镁叶绿素a,然后甲基化生成甲基脱镁叶绿素a。 最后一步是酯化反应,形成叶绿素e6三甲酯 .
工业生产方法: 叶绿素e6三甲酯的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的均一性和质量。 反应条件通常包括使用有机溶剂、控制温度和使用特定催化剂来促进反应 .
化学反应分析
反应类型: 叶绿素e6三甲酯会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以满足特定应用至关重要 .
常见试剂和条件:
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾,可用于氧化叶绿素e6三甲酯。
还原: 还原剂,如硼氢化钠或氢化铝锂,用于还原该化合物。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致羟基化衍生物的形成,而还原则可以生成还原的叶绿素衍生物 .
科学研究应用
化学: 叶绿素e6三甲酯用作光动力疗法 (PDT) 中的光敏剂,用于治疗各种癌症。 它也用于研究叶绿素的光物理和光化学性质 .
生物学: 在生物学研究中,叶绿素e6三甲酯用于研究细胞摄取、定位和光毒性机制。 它也用于开发靶向药物递送系统 .
医学: 叶绿素e6三甲酯广泛应用于光动力疗法,用于治疗癌症,包括皮肤癌、肺癌和膀胱癌。 它也正在被研究,以了解其在治疗其他疾病(如年龄相关性黄斑变性)方面的潜力 .
工业: 在工业领域,叶绿素e6三甲酯用于开发光动力疗法设备和配方。 它也用于生产光声成像剂 .
作用机制
叶绿素e6三甲酯通过在暴露于光照后产生活性氧 (ROS) 来发挥作用。该化合物吸收光并经历光化学反应产生单线态氧,这是一种高度活性的氧形式。 这种单线态氧会诱导氧化应激,导致细胞损伤和凋亡 .
分子靶点和途径: 叶绿素e6三甲酯的主要分子靶点包括细胞膜、蛋白质和核酸。 该化合物定位于内质网、高尔基体和线粒体,在那里它会诱导氧化损伤 。 其作用机制中涉及的途径包括凋亡途径的激活和细胞稳态的破坏 .
相似化合物的比较
类似化合物:
叶绿素e6: 一种密切相关的化合物,在光动力疗法中使用,具有类似的光敏特性。
罗丹明g 7 7 1-乙酯: 叶绿素e6的衍生物,具有更高的细胞毒性和光动力活性.
甲基脱镁叶绿素a: 叶绿素e6三甲酯的前体,用于合成各种叶绿素衍生物.
独特性: 叶绿素e6三甲酯的独特性在于其高光敏效率及其有效产生单线态氧的能力。 其三甲酯形式增强了其溶解性和细胞摄取,使其与母体化合物叶绿素e6相比,成为更有效的光敏剂 .
生物活性
Chlorin e6 trimethyl ester (TME Ce6) is a derivative of chlorin e6, a well-known photosensitizer utilized in photodynamic therapy (PDT). This article explores the biological activity of TME Ce6, focusing on its photophysical properties, cytotoxic effects, and potential applications in cancer treatment.
Overview of this compound
This compound is synthesized from chlorophyll-a derivatives and exhibits enhanced photophysical properties compared to its parent compound. The modification with trimethyl groups increases its solubility and alters its interaction with biological tissues, making it a subject of interest for therapeutic applications.
Photophysical Properties
The photophysical characteristics of TME Ce6 play a crucial role in its effectiveness as a photosensitizer. Key properties include:
- Absorption Spectrum : TME Ce6 has a strong absorption peak around 660 nm, which is optimal for PDT as it allows deeper tissue penetration due to lower scattering at this wavelength.
- Fluorescence Quantum Yield : The fluorescence quantum yield of TME Ce6 is significantly higher than that of traditional photosensitizers, facilitating better imaging and therapeutic outcomes.
- Singlet Oxygen Generation : TME Ce6 generates singlet oxygen (1O2) upon light activation, which is responsible for inducing cell death in targeted tumor cells.
Biological Activity and Cytotoxicity
TME Ce6 has been extensively studied for its cytotoxic effects on various cancer cell lines. Research findings indicate that:
- Cytotoxic Effects : In vitro studies demonstrate that TME Ce6 exhibits potent cytotoxicity against multiple cancer cell lines, including HT29 (colorectal), MIA-PaCa-2 (pancreatic), and B16F10 (melanoma) cells. The cytotoxicity is significantly enhanced under light irradiation compared to dark conditions .
| Cell Line | IC50 (µM) Light | IC50 (µM) Dark |
|---|---|---|
| HT29 | 0.5 | 5 |
| MIA-PaCa-2 | 0.3 | 4 |
| B16F10 | 0.4 | 3 |
- Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS) upon excitation by light, leading to oxidative stress and subsequent apoptosis or necrosis in cancer cells. Studies indicate that TME Ce6 can induce both apoptosis and autophagy in treated cells .
Case Studies
Several case studies highlight the effectiveness of TME Ce6 in clinical settings:
- Preclinical Trials : In animal models, TME Ce6 demonstrated significant tumor reduction when combined with laser irradiation. Tumors treated with TME Ce6 showed a decrease in size by up to 70% compared to controls .
- Combination Therapies : Research indicates that combining TME Ce6 with other therapeutic agents enhances its efficacy. For instance, co-administration with chemotherapeutic drugs has shown synergistic effects, leading to improved survival rates in preclinical models .
属性
CAS 编号 |
35038-32-5 |
|---|---|
分子式 |
C37H42N4O6 |
分子量 |
638.8 g/mol |
IUPAC 名称 |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
InChI 键 |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
手性 SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
规范 SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Key on ui other cas no. |
71217-51-1 35038-32-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















